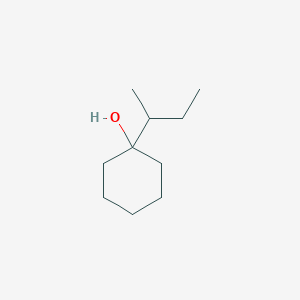
1-(Butan-2-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butan-2-yl)cyclohexan-1-ol is an organic compound belonging to the class of secondary alcohols It features a cyclohexane ring substituted with a butan-2-yl group and a hydroxyl group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Butan-2-yl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 1-(Butan-2-yl)cyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another method involves the reduction of 1-(Butan-2-yl)cyclohexanone using sodium borohydride (NaBH4) in an alcoholic solvent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(Butan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base.
Major Products Formed:
Oxidation: 1-(Butan-2-yl)cyclohexanone.
Reduction: 1-(Butan-2-yl)cyclohexane.
Substitution: 1-(Butan-2-yl)cyclohexyl chloride.
Scientific Research Applications
1-(Butan-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Butan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1-(Butan-2-yl)cyclohexan-1-ol can be compared with other similar compounds, such as:
Cyclohexanol: A simple cyclohexane ring with a hydroxyl group.
1-(Butan-2-yl)cyclohexanone: The ketone analog of this compound.
Cyclohexanone: A cyclohexane ring with a ketone group.
Uniqueness: this compound is unique due to the presence of both a butan-2-yl group and a hydroxyl group on the cyclohexane ring, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
30089-05-5 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
1-butan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-3-9(2)10(11)7-5-4-6-8-10/h9,11H,3-8H2,1-2H3 |
InChI Key |
DDZVJPFRZCDPEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


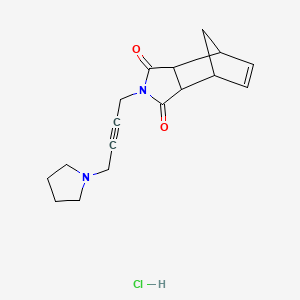
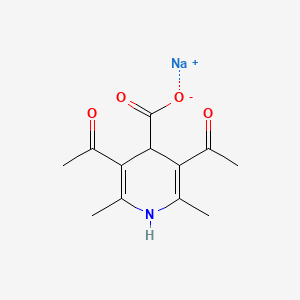
![8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole](/img/structure/B14680795.png)

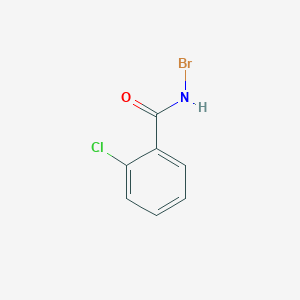
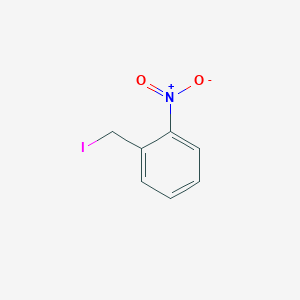

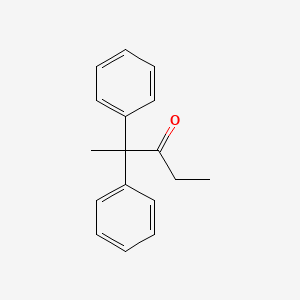
![Chlorotris[(4-chlorophenyl)methyl]stannane](/img/structure/B14680849.png)
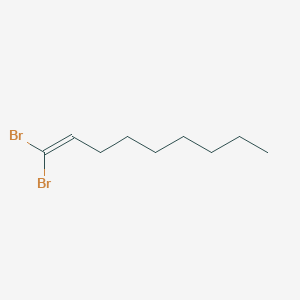
![[(2R,3S,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5S)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B14680857.png)
![7H-Imidazo[1,5,4-DE]quinoxaline](/img/structure/B14680861.png)

![3-[4-(2-Carboxyethylsulfanyl)-3,6-dioxocyclohexa-1,4-dien-1-yl]sulfanylpropanoic acid](/img/structure/B14680870.png)
